molecular formula C17H19F3N4O3 B2590580 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 923114-66-3

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2590580
CAS No.: 923114-66-3
M. Wt: 384.359
InChI Key: NRELOZBPOBNKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic acetamide derivative characterized by a 1,3,8-triazaspiro[4.5]decane core substituted with a 3-methyl group and two ketone oxygen atoms at positions 2 and 4. The acetamide moiety is linked to a 2-(trifluoromethyl)phenyl group at the N-position.

Biological Activity

The compound 2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide , also known by its CAS number 941880-48-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a spirocyclic framework that contributes to its unique biological properties. The molecular formula is C17H19F3N4O3C_{17}H_{19}F_{3}N_{4}O_{3}, with a molecular weight of 384.35 g/mol . The presence of the trifluoromethyl group is significant for enhancing lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₁₇H₁₉F₃N₄O₃
Molecular Weight384.35 g/mol
CAS Number941880-48-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This modulation can influence critical cellular pathways, including:

  • Signal Transduction : Altering the pathways involved in cellular communication.
  • Metabolic Regulation : Affecting metabolic processes through enzyme inhibition or activation.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to triazoles and their derivatives. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:

  • Colon Carcinoma (HCT-116) : IC50 values around 6.2 μM were reported for related compounds.
  • Breast Cancer (T47D) : Compounds exhibited IC50 values of 43.4 μM and 27.3 μM , demonstrating promising activity against this cell line .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, which have been documented in several studies:

  • Bacterial Inhibition : It has shown effectiveness against pathogenic bacteria comparable to standard antibiotics like chloramphenicol.

Case Studies and Research Findings

  • Study on Triazole Derivatives : A study published in the British Journal of Pharmacology investigated various triazole derivatives and their biological activities, revealing that modifications similar to those in our compound enhance anticancer efficacy .
  • Mechanistic Insights : Research has indicated that compounds with similar structural features can act as enzyme inhibitors, impacting cancer cell proliferation and survival .

Comparison with Similar Compounds

Structural Analogues with Spirocyclic Cores

8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) and Chlorophenyl Derivative (Compound 14)

These compounds (described in ) share a 1,3-diazaspiro[4.5]decane-2,4-dione core but differ in substituents:

  • Compound 13 : Features a phenyl group at position 8 and a 4-phenylpiperazine-propyl chain at position 3.
  • Compound 14 : Substitutes the 4-phenylpiperazine with a 4-(3-chlorophenyl)piperazine group.

While pharmacological data are cited as supplementary, the piperazine-propyl chain likely enhances solubility and receptor interaction compared to the target compound’s simpler methyl and trifluoromethylphenyl groups. The chlorophenyl group in Compound 14 may improve metabolic stability due to halogenation .

2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

This analogue () has a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core with a 3,4-dimethylphenyl substituent. Key differences include:

  • Trifluoromethyl Position : The trifluoromethyl group is at the phenyl ring’s 3-position (vs. 2-position in the target compound), which may alter steric interactions in binding pockets.

Sulfur-Containing Analogue: 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

This compound () features:

  • Ethyl Substituent : The 8-ethyl group on the spiro ring may enhance membrane permeability but reduce metabolic stability compared to the target’s methyl group.
  • Dien System : The conjugated dien structure could influence electronic properties and receptor binding kinetics .

N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide

This derivative () replaces the acetamide with a sulfonamide group and introduces a 4-fluorobenzyl substituent. The sulfonamide group’s strong electron-withdrawing nature may enhance binding to polar active sites but reduce oral bioavailability compared to acetamides. The fluorobenzyl group increases lipophilicity and may improve blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Functional Groups Structural Features Reported Activity Reference
2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-(trifluoromethyl)phenyl)acetamide C₂₁H₂₂F₃N₅O₃ 2-(Trifluoromethyl)phenyl, 3-methyl Acetamide, diketone 1,3,8-triazaspiro[4.5]decane Not reported N/A
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) C₂₉H₃₆N₄O₂ Phenyl, 4-phenylpiperazine-propyl Diketone, piperazine 1,3-diazaspiro[4.5]decane Anti-exudative (supplementary)
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C₂₄H₂₆F₃N₅O₂ 3,4-Dimethylphenyl, 3-CF₃-phenyl Acetamide, enol 1,4,8-triazaspiro[4.5]dec-1-en Not reported
2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide C₂₅H₂₈ClN₅OS 4-Chlorophenyl, ethyl, 2,3-dimethylphenyl Thioacetamide, dien 1,4,8-triazaspiro[4.5]deca-1,3-dien Not reported
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methyl-benzenesulfonamide C₂₃H₂₄FN₃O₃S 4-Fluorobenzyl, 2-methylphenyl Sulfonamide, diketone 1,3-diazaspiro[4.5]decane Not reported

Discussion of Structural and Functional Implications

  • Spiro Ring Substitution : The 1,3,8-triaza configuration in the target compound contrasts with 1,4,8-triaza systems (), which may alter hydrogen-bonding networks and metabolic pathways.
  • Functional Groups : Acetamide vs. sulfonamide () or thioacetamide () affects solubility and target engagement. Sulfur-containing analogues may exhibit prolonged half-lives but higher toxicity risks .

Properties

IUPAC Name

2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3/c1-23-14(26)16(22-15(23)27)6-8-24(9-7-16)10-13(25)21-12-5-3-2-4-11(12)17(18,19)20/h2-5H,6-10H2,1H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRELOZBPOBNKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.